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molecular formula C8H10N2O4 B2887425 ethyl 3-methyl-2,4-dioxo-1H-pyrimidine-5-carboxylate CAS No. 154942-22-0

ethyl 3-methyl-2,4-dioxo-1H-pyrimidine-5-carboxylate

Cat. No. B2887425
M. Wt: 198.178
InChI Key: ZKBZPXRXJDUNQR-UHFFFAOYSA-N
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Patent
US06271195B1

Procedure details

74.08 g (1 mol) of N-methyl urea and 216.2 g (1 mol) diethylethoxymethylenemalonate were heated together at 122° C. for 24 hours, followed by 170° C. for 12 hours, to give the 3-methyluracil-5-carboxylic acid ethyl ester in 35% yield (following recrystallization from ethyl acetate).
Quantity
74.08 g
Type
reactant
Reaction Step One
Quantity
216.2 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][C:3]([NH2:5])=[O:4].C(O[C:9](=[O:20])[C:10](=[CH:16]OCC)[C:11]([O:13][CH2:14][CH3:15])=[O:12])C>>[CH2:14]([O:13][C:11]([C:10]1[C:9](=[O:20])[N:2]([CH3:1])[C:3](=[O:4])[NH:5][CH:16]=1)=[O:12])[CH3:15]

Inputs

Step One
Name
Quantity
74.08 g
Type
reactant
Smiles
CNC(=O)N
Name
Quantity
216.2 g
Type
reactant
Smiles
C(C)OC(C(C(=O)OCC)=COCC)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
C(C)OC(=O)C=1C(N(C(NC1)=O)C)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 35%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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